Chloranolol-d9

説明

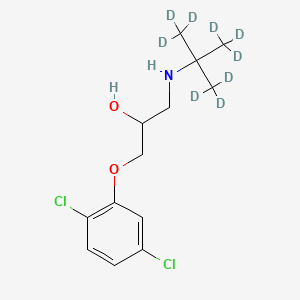

Structure

3D Structure

特性

IUPAC Name |

1-(2,5-dichlorophenoxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19Cl2NO2/c1-13(2,3)16-7-10(17)8-18-12-6-9(14)4-5-11(12)15/h4-6,10,16-17H,7-8H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCMOTOFHFTUIU-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=C(C=CC(=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=C(C=CC(=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Isotopic Labeling Methodologies for Chloranolol D9

Precursor Compound Identification and Selection

The synthesis of Chloranolol-d9 begins with the identification and selection of appropriate precursor compounds. The non-deuterated parent compound, Chloranolol, serves as the primary reference for the core structure. Key precursors for the synthesis would include a deuterated version of a component of the Chloranolol molecule, such as a deuterated tert-butylamine (B42293) or a deuterated dichlorophenoxy propanol (B110389) derivative. The selection of the precursor is critical and is often guided by the desired labeling pattern and the synthetic route that allows for the most efficient and specific incorporation of deuterium (B1214612).

For this compound, where the deuterium atoms are located on the tert-butyl group, a common precursor would be tert-butylamine-d9. This deuterated starting material can then be reacted with a suitable epoxide, such as 1-(2,5-dichlorophenoxy)-2,3-epoxypropane, to form the final this compound molecule. The choice of a highly enriched deuterated precursor is essential for achieving high isotopic purity in the final product.

Deuteration Techniques and Reaction Mechanisms

The incorporation of deuterium into the Chloranolol structure can be achieved through various deuteration techniques. These methods can be broadly categorized into exchange reactions and targeted synthetic pathways.

Deuterium Oxide (D2O) Mediated Exchange Reactions

Deuterium oxide (D₂O), or heavy water, can be used as a source of deuterium for hydrogen-deuterium exchange reactions. sci-hub.se These reactions are often catalyzed by acids, bases, or metals. For a molecule like Chloranolol, specific protons, typically those adjacent to a carbonyl group or other activating functional groups, can be exchanged for deuterium by treatment with D₂O under appropriate conditions. However, for labeling the metabolically stable C-H bonds in the tert-butyl group of Chloranolol, direct exchange with D₂O is generally not efficient. More sophisticated catalytic systems are often required to facilitate the exchange at these less acidic positions. sci-hub.se Platinum on carbon has been shown to be an effective catalyst for H-D exchange reactions in the presence of D₂O for some aromatic compounds. sci-hub.se

Targeted Deuterium Incorporation through Synthetic Pathways

A more common and precise method for producing this compound involves building the molecule from a deuterated precursor. rsc.org This bottom-up approach ensures that the deuterium atoms are located at specific, predetermined positions within the molecule. For this compound, the synthesis would typically involve the use of a commercially available or synthetically prepared deuterated building block, such as tert-butylamine-d9.

The general synthetic route would involve the reaction of 2,5-dichlorophenol (B122974) with epichlorohydrin (B41342) to form 1-(2,5-dichlorophenoxy)-2,3-epoxypropane. This epoxide is then opened by the nucleophilic attack of tert-butylamine-d9. This reaction specifically incorporates the deuterated tert-butyl group into the final this compound structure. This method offers high control over the isotopic labeling pattern and enrichment. rsc.org

Characterization of Deuterium Enrichment and Positional Specificity

Following the synthesis, it is crucial to verify the level of deuterium incorporation and to confirm that the deuterium atoms are in the correct positions within the molecule.

Spectroscopic Validation of Deuteration (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the structure of a molecule and can be used to confirm the position and extent of deuteration. anu.edu.au In ¹H NMR spectroscopy, the signals corresponding to the protons that have been replaced by deuterium will disappear or be significantly reduced in intensity. For this compound, the signal corresponding to the tert-butyl protons would be absent in the ¹H NMR spectrum. ¹³C NMR can also be used, as the carbon atoms attached to deuterium will show a characteristic splitting pattern and a shift in their resonance frequency. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound. nih.gov By comparing the mass spectrum of the synthesized this compound with that of the non-deuterated Chloranolol, the increase in molecular weight due to the incorporated deuterium atoms can be confirmed. nih.gov High-resolution mass spectrometry can provide a very accurate mass measurement, which allows for the unambiguous determination of the number of deuterium atoms in the molecule. nih.gov The combination of NMR and MS provides a comprehensive characterization of the deuterated compound. nih.govnih.gov

Purification and Purity Assessment of Synthesized this compound

After the synthesis and initial characterization, the this compound product must be purified to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. Common purification techniques for compounds like this compound include chromatography (such as flash column chromatography or preparative high-performance liquid chromatography) and recrystallization. google.com

The purity of the final product is then assessed using a variety of analytical methods. Chromatographic techniques like HPLC and GC can be used to determine the chemical purity by separating the desired compound from any impurities. The isotopic purity, which is the percentage of molecules that contain the desired number of deuterium atoms, is typically determined by mass spectrometry. A high isotopic purity is crucial for the intended applications of this compound, particularly when it is used as an internal standard for quantitative analysis. Certificates of Analysis for reference standards often include information on the methods used for purity assessment. cato-chem.com

Advanced Analytical Methodologies for Chloranolol D9 Quantification in Research Matrices

Role of Chloranolol-d9 as an Internal Standard in Mass Spectrometry

The primary role of this compound in mass spectrometric analysis is to serve as an internal standard (IS), a reference compound of a known and constant concentration added to samples. The use of an IS is crucial for ensuring the reliability and reproducibility of quantitative results by correcting for experimental variations. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry due to their unique properties that closely mimic the analyte of interest.

Stable Isotope-Labeled Internal Standard (SIL-IS) Principles

A stable isotope-labeled internal standard is a form of a target analyte where one or more atoms have been substituted with their heavy stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). In this compound, nine hydrogen atoms have been replaced with deuterium. This substitution results in a compound with a higher mass than the native chloranolol but with nearly identical chemical and physical properties.

The fundamental principle behind using a SIL-IS like this compound is that it behaves almost identically to the unlabeled analyte (chloranolol) throughout the entire analytical process, including sample preparation, chromatography, and ionization. Because the SIL-IS and the analyte have the same extraction recoveries and are affected similarly by the sample matrix during ionization, the ratio of their signals remains constant, even if the absolute signal intensities fluctuate. This normalization is key to achieving accurate quantification.

Correction for Matrix Effects and Ion Suppression/Enhancement in Complex Biological Samples (non-human, research-focused)

Biological matrices, such as plasma, tissue homogenates, or urine from research animals, are inherently complex. They contain a multitude of endogenous components like salts, lipids, and proteins that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference, known as the matrix effect, can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, resulting in inaccurate quantification.

This compound is instrumental in correcting for these matrix effects. Since this compound has chemical properties that are nearly identical to chloranolol, it co-elutes from the liquid chromatography column at or very near the same time. Consequently, both compounds experience the same degree of ion suppression or enhancement from co-eluting matrix components. By calculating the ratio of the chloranolol peak area to the this compound peak area, the variability introduced by the matrix effect is effectively normalized, leading to a more accurate measurement of the analyte concentration.

Minimization of Analytical Variability and Enhancement of Quantitative Accuracy and Precision

Throughout the analytical workflow, from sample extraction to final detection, there are numerous potential sources of variability. These can include analyte loss during sample preparation steps like protein precipitation or liquid-liquid extraction, as well as fluctuations in instrument performance, such as injection volume and ionization efficiency.

The addition of a known amount of this compound at the earliest stage of sample preparation allows it to account for these variations. Any physical loss of the analyte during processing will be mirrored by a proportional loss of the SIL-IS. Similarly, any instrument instability affecting the analyte's signal will also affect the SIL-IS signal to the same extent. By using the analyte-to-internal standard response ratio for quantification, these variations are canceled out. This normalization significantly improves the accuracy (closeness to the true value) and precision (reproducibility) of the analytical method.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Research

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This technique is widely used in pharmaceutical and biomedical research for the quantitative analysis of drugs and their metabolites in biological fluids and tissues. The use of this compound is integral to developing robust and reliable LC-MS/MS methods for chloranolol quantification.

Optimization of Chromatographic Separation Parameters

Effective chromatographic separation is crucial for a successful LC-MS/MS analysis. The goal is to separate the analyte (chloranolol) and its internal standard (this compound) from other matrix components to minimize interference and matrix effects. The optimization process involves adjusting several parameters to achieve good peak shape, resolution, and a reasonable run time.

Key parameters that are typically optimized include:

Column Chemistry: The choice of the stationary phase (e.g., C18, C8) is critical. For a compound like chloranolol, a reversed-phase column like C18 is commonly used.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a modifier like formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The gradient elution, where the proportion of the organic solvent is varied over time, is often employed to achieve optimal separation.

Flow Rate: The flow rate of the mobile phase affects the separation efficiency and analysis time.

Column Temperature: Maintaining a constant and optimized column temperature ensures reproducible retention times.

The table below illustrates a hypothetical set of optimized chromatographic parameters for the analysis of chloranolol using this compound.

| Parameter | Optimized Condition |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Analyte Retention Time | ~2.1 minutes |

Mass Spectrometric Detection Techniques (e.g., Multiple Reaction Monitoring)

Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity for quantitative analysis. The most common mode of operation for quantification on a triple quadrupole mass spectrometer is Multiple Reaction Monitoring (MRM).

In an MRM experiment, the first quadrupole (Q1) is set to select the precursor ion of the analyte, which is the protonated molecule ([M+H]⁺) in positive ionization mode. This precursor ion is then fragmented in the collision cell (q2) by collision-induced dissociation. The third quadrupole (Q3) is then set to select a specific, characteristic fragment ion, known as the product ion. This specific transition from a precursor ion to a product ion is highly selective for the target analyte.

For an analytical method involving chloranolol and its internal standard this compound, at least one MRM transition is optimized for each compound. The optimization involves adjusting parameters like collision energy and declustering potential to maximize the signal for each transition. Because this compound is heavier, its precursor and product ions will have a higher mass-to-charge ratio (m/z) than those of chloranolol, allowing the mass spectrometer to distinguish between the two compounds.

The following interactive table shows representative MRM transitions that would be monitored in a quantitative assay for chloranolol and this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Chloranolol | 292.1 | 116.1 | Positive ESI |

| This compound | 301.2 | 125.1 | Positive ESI |

By monitoring these specific transitions, the LC-MS/MS system can selectively quantify chloranolol with high sensitivity, even in the presence of co-eluting interferences from a complex research matrix. The use of this compound as an internal standard ensures that this quantification is both accurate and precise.

Elucidation of Metabolic Pathways and Pharmacokinetics Using Chloranolol D9 in Pre Clinical Models

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. These studies typically involve incubating the compound with liver fractions or cells that contain drug-metabolizing enzymes.

Assessment in Hepatic Microsomes (e.g., human, animal species for comparative research)

Hepatic microsomes are subcellular fractions of the liver that are rich in cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for the oxidative metabolism of many drugs. A typical study would involve incubating Chloranolol-d9 with pooled human liver microsomes, as well as microsomes from various animal species (e.g., rat, mouse, dog, monkey) to assess inter-species differences in metabolism. The rate of disappearance of the parent compound over time is measured, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine its intrinsic clearance (CLint).

Hypothetical Data Table for Metabolic Stability of this compound in Liver Microsomes:

| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

| Dog | Data not available | Data not available |

| Monkey | Data not available | Data not available |

This table illustrates the type of data that would be generated from such a study; however, no specific values for this compound are available in the public domain.

Evaluation in Hepatocytes and Other Cellular Models

Hepatocytes, or liver cells, provide a more complete metabolic system than microsomes as they contain both Phase I and Phase II drug-metabolizing enzymes, as well as cofactors and transporters. Cryopreserved or fresh hepatocytes are used to assess the metabolic stability of a compound in a more physiologically relevant environment. Similar to microsomal studies, the depletion of this compound over time would be monitored to calculate its metabolic stability. Other cellular models, such as liver S9 fractions or genetically engineered cell lines expressing specific drug-metabolizing enzymes, could also be employed.

Identification and Characterization of Metabolites using Labeled this compound

The use of a stable isotope-labeled compound like this compound is particularly advantageous for metabolite identification. When a mixture of the labeled (this compound) and unlabeled (Chloranolol) compound is incubated with a metabolic system, the metabolites of this compound will exhibit a characteristic mass shift of +9 atomic mass units (or a fragment thereof) compared to the metabolites of the unlabeled drug. This "isotope signature" allows for the rapid and unambiguous detection of drug-related metabolites in complex biological matrices using mass spectrometry. High-resolution mass spectrometry would be employed to determine the elemental composition of the metabolites, and tandem mass spectrometry (MS/MS) would provide structural information for their characterization.

Enzyme Reaction Phenotyping and Isotopic Effects on Metabolism

Enzyme reaction phenotyping studies are conducted to identify the specific enzymes responsible for the metabolism of a drug candidate. This information is crucial for predicting potential drug-drug interactions.

Cytochrome P450 (CYP) Isozyme-Specific Studies

To determine which CYP isozymes are involved in the metabolism of Chloranolol, and to investigate any isotopic effects with this compound, a series of experiments would be conducted. These typically involve:

Recombinant Human CYPs: Incubating this compound with a panel of individual, recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to identify which ones can metabolize the compound.

Chemical Inhibition: Using known selective inhibitors of specific CYP isozymes in incubations with human liver microsomes to see which inhibitor blocks the metabolism of this compound.

Hypothetical Data Table for CYP Isozyme Contribution to Chloranolol Metabolism:

| CYP Isozyme | Method | Percent Contribution to Metabolism |

| CYP1A2 | Recombinant Enzyme / Chemical Inhibition | Data not available |

| CYP2C9 | Recombinant Enzyme / Chemical Inhibition | Data not available |

| CYP2C19 | Recombinant Enzyme / Chemical Inhibition | Data not available |

| CYP2D6 | Recombinant Enzyme / Chemical Inhibition | Data not available |

| CYP3A4 | Recombinant Enzyme / Chemical Inhibition | Data not available |

This table represents the expected output of such research; however, specific data for this compound is not available.

The comparison of the metabolic rates of Chloranolol and this compound by these specific enzymes would reveal any kinetic isotope effects, providing insights into the reaction mechanisms.

Non-CYP Mediated Metabolic Pathways

While CYPs are major players, other enzyme families can also contribute to drug metabolism. These include uridine diphosphate-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), flavin-containing monooxygenases (FMOs), and others. To investigate the role of these non-CYP pathways in the metabolism of this compound, experiments would be conducted using appropriate subcellular fractions (e.g., cytosol for some SULTs) and cofactors (e.g., UDPGA for UGTs, PAPS for SULTs). The use of specific inhibitors for these enzymes, where available, would also be employed.

Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound's Metabolic and Pharmacokinetic Profile

Despite a comprehensive search for scientific literature, no specific research findings on the metabolic pathways, pharmacokinetics, or deuterium (B1214612) isotope effects of the chemical compound this compound could be identified. The absence of publicly accessible data for this specific deuterated molecule, as well as its non-deuterated counterpart, Chloranolol, prevents a detailed and scientifically accurate elucidation as requested.

The provided outline sought an in-depth exploration of this compound's behavior in pre-clinical models, focusing on several key areas of pharmacology and drug metabolism. These included the effects of deuterium substitution on how the compound is metabolized, its absorption, distribution, metabolism, and excretion (ADME) profile, as well as how its metabolic journey compares across different animal species.

Typically, to construct such an article, researchers would rely on data from a variety of in vitro and in vivo studies. These would involve laboratory tests using animal models to trace the path of the labeled compound through the body, identify the enzymes responsible for its breakdown, and quantify the rate at which it is eliminated. Mass balance studies, a critical component of this research, would be used to account for the total amount of the drug and its byproducts excreted from the body, providing a complete picture of its fate.

Furthermore, a comparative analysis of metabolic profiles across different species is crucial in preclinical research to predict how a drug might behave in humans. Such studies help to identify potential differences in drug metabolism that could impact efficacy and safety.

Without access to published studies detailing these aspects of this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. The scientific community awaits future research on this compound to shed light on its pharmacological properties.

Mechanistic Investigations of Chloranolol D9 As a β Adrenergic Antagonist in Research Systems

Receptor Binding Kinetics and Thermodynamics (in vitro/cell-based research)

The initial step in characterizing any potential drug candidate involves a thorough investigation of its interaction with its target receptor. For Chloranolol-d9, this involves detailed in vitro and cell-based assays to determine how it binds to β-adrenergic receptors.

Affinity and Selectivity for β1 and β2 Adrenergic Receptors

The affinity of a ligand describes the strength of its binding to a receptor, while selectivity refers to its ability to bind preferentially to one receptor subtype over others. β-adrenergic receptors are primarily classified into β1 and β2 subtypes, which are distributed differently throughout the body and mediate distinct physiological effects. guidetopharmacology.orgnih.gov β1-receptors are predominant in the heart, while β2-receptors are abundant in the smooth muscle of the airways and blood vessels. guidetopharmacology.orgbiorxiv.org

For illustrative purposes, the following table presents typical binding affinity data for known non-selective and selective β-blockers. It is anticipated that this compound would exhibit Ki values in a similar nanomolar range for both β1 and β2 receptors, confirming its non-selective profile.

| Compound | Receptor Target | Binding Affinity (Ki) in nM (Illustrative) | Selectivity (β1 vs. β2) |

|---|---|---|---|

| Propranolol | β1 and β2 | 1.5 (β1), 1.0 (β2) | Non-selective |

| Carazolol | β1 and β2 | 0.2 (β1), 0.1 (β2) | Non-selective |

| Metoprolol | β1 | 60 (β1), 800 (β2) | β1-selective |

| ICI 118,551 | β2 | 110 (β1), 0.2 (β2) | β2-selective |

This table is for illustrative purposes to show representative data for other β-blockers, as specific experimental values for this compound are not publicly available.

Competitive Binding Assays with Deuterated Ligands

Competitive binding assays are a cornerstone of pharmacology used to determine the affinity of an unlabeled ligand (the "competitor," e.g., this compound) by measuring its ability to displace a labeled ligand (often a radioligand) from a receptor. nih.govnicoyalife.com The concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand is known as the IC50 value, which can be converted to a Ki value.

The use of a deuterated compound like this compound is particularly advantageous in modern, non-radioactive binding assay techniques, such as those utilizing mass spectrometry (MS). nih.gov In these MS-based assays, the deuterated ligand can serve as an internal standard, allowing for precise quantification of the non-deuterated ligand bound to the receptor. nih.gov This method circumvents the safety and disposal issues associated with radiolabeled compounds. nih.gov The experiment involves incubating the receptor preparation with a known concentration of a "marker" ligand and varying concentrations of the competitor (Chloranolol). After separation of bound from free ligand, the amount of bound marker is quantified by LC-MS, with this compound added to samples to normalize the data.

Signal Transduction Pathway Modulation in Cellular and Tissue Models (pre-clinical)

Beyond simple binding, it is crucial to understand how a ligand affects the receptor's function and the downstream cellular signaling cascades. As an antagonist, this compound is expected to inhibit the signaling pathways normally activated by endogenous agonists like adrenaline and noradrenaline.

Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathway Analysis

β-adrenergic receptors are canonical G protein-coupled receptors (GPCRs) that, upon activation by an agonist, couple to the stimulatory G protein (Gs). revespcardiol.orgnih.gov This coupling activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic adenosine monophosphate (cAMP). nih.gov cAMP, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various cellular proteins and a physiological response. nih.gov

As a β-adrenergic antagonist, this compound blocks this pathway by binding to the receptor and preventing the agonist from binding and inducing the necessary conformational change for Gs protein activation. revespcardiol.org The efficacy of this compound as an antagonist can be quantified in cell-based assays that measure cAMP accumulation. In such an assay, cells expressing β1 or β2 receptors are stimulated with an agonist (e.g., isoproterenol) in the presence of varying concentrations of this compound. The inhibitory effect of this compound would be observed as a dose-dependent decrease in cAMP production. nih.gov

| Condition | Agonist (Isoproterenol) | Antagonist (this compound) | Expected Relative cAMP Level |

|---|---|---|---|

| Basal | - | - | Low |

| Stimulated | + | - | High |

| Inhibited | + | + | Low to Basal |

This table illustrates the expected outcome of a cAMP assay. This compound is predicted to block the agonist-induced increase in cAMP.

G Protein-Coupled Receptor (GPCR) Interaction Studies

The activation of a GPCR is a dynamic process involving conformational changes that facilitate its interaction with intracellular signaling partners like G proteins and β-arrestins. biorxiv.orgmdpi.com Antagonists typically bind to the receptor and stabilize it in an inactive conformation, preventing the recruitment of these signaling molecules. pnas.org

Advanced biophysical techniques, such as Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET), can be used to study these protein-protein interactions in real-time in living cells. pnas.org For example, a BRET assay could be designed with a β2-adrenergic receptor fused to a luciferase and a G protein subunit fused to a fluorescent acceptor. Agonist stimulation would bring the two components together, generating a BRET signal. The antagonistic action of this compound would be demonstrated by its ability to prevent the agonist-induced increase in the BRET signal, providing direct evidence of its ability to block the receptor-G protein interaction.

Allosteric Modulation and Conformational Dynamics Studies (theoretical/computational)

Computational and theoretical studies provide powerful insights into the molecular-level interactions between a ligand and its receptor. These methods can explore the conformational landscape of the receptor and identify how different ligands stabilize distinct structural states.

Allosteric modulators are compounds that bind to a site on the receptor that is different from the primary (orthosteric) binding site used by the endogenous agonist. pnas.org While most traditional β-blockers are orthosteric antagonists, research has increasingly focused on finding allosteric modulators, which can offer greater receptor subtype selectivity. pnas.orgpnas.org Computational docking and molecular dynamics (MD) simulations can be used to predict if a ligand, such as Chloranolol, has the potential to bind to allosteric sites. plos.org

Furthermore, techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) are particularly relevant for a deuterated compound like this compound. biorxiv.orgresearchgate.net HDX-MS monitors the rate at which backbone amide hydrogens exchange with deuterium (B1214612) in the surrounding solvent. This exchange rate is sensitive to the protein's local and global conformation. researchgate.net By comparing the deuterium uptake of the receptor in its unbound state versus when bound to this compound, researchers can map the specific regions of the receptor that become stabilized or more dynamic upon ligand binding. biorxiv.org These studies can reveal the precise conformational signature that this compound imparts on the β-adrenergic receptor to exert its antagonistic effect. researchgate.net MD simulations complement these experiments by providing an atomistic view of the dynamic changes in the receptor structure. nih.govrsc.org

Theoretical and Computational Research Approaches for Chloranolol D9

Quantum Mechanical Calculations of Isotopic Effects

Quantum mechanical (QM) calculations are fundamental in understanding the consequences of substituting hydrogen with deuterium (B1214612) in the Chloranolol molecule. The primary influence of this substitution is on the vibrational frequencies of the C-D bonds compared to C-H bonds. This mass difference leads to a lower zero-point energy (ZPE) for the C-D bond, making it stronger and more stable.

This phenomenon is known as the kinetic isotope effect (KIE), where the rate of a chemical reaction can be significantly slower if a heavier isotope is involved in a bond-breaking step. QM methods, such as those based on the path integral formalism, can accurately compute these isotopic effects. arxiv.org These calculations can predict the change in reaction rates for metabolic processes involving the cleavage of a C-H bond, which is now a C-D bond in Chloranolol-d9.

Efficient computational techniques, including path integral molecular dynamics based on free energy perturbation, allow for the evaluation of isotope effects from a single simulation of the non-deuterated (naturally abundant) isotopologue. arxiv.org These methods have been successfully applied to complex systems and can provide a quantitative understanding of how deuteration impacts the stability and reactivity of this compound. arxiv.org

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating how this compound interacts with its biological targets, such as beta-adrenergic receptors. nih.gov These methods provide a detailed view of the binding process at an atomic level. frontierspartnerships.org

Molecular Docking: This technique predicts the preferred orientation of this compound when it binds to a receptor to form a stable complex. nih.govnih.gov The process involves preparing the 3D structures of both the ligand (this compound) and the receptor. mdpi.com Using scoring functions, docking algorithms then calculate the binding affinity for various poses, identifying the most likely binding mode. nih.gov For this compound, docking studies can help ascertain whether the isotopic substitution alters the binding conformation or affinity compared to its non-deuterated counterpart.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic behavior and stability of the ligand-receptor complex over time. frontierspartnerships.orgnih.gov By simulating the movements of atoms and molecules, MD provides insights into the flexibility of the receptor and the stability of the interactions formed by the ligand. nih.govfrontierspartnerships.org For the this compound-receptor complex, MD simulations can validate the docking results and assess the stability of key interactions, such as hydrogen bonds, within the binding pocket. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics used to analyze the stability of the complex during the simulation. dost.gov.ph

The combination of molecular docking and MD simulations offers a comprehensive understanding of the ligand-receptor recognition process, from initial binding to the dynamic stability of the complex. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) Studies with Deuterated Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (SMR) studies are computational methods used to correlate the physicochemical properties of compounds with their biological activities or metabolic fates. numberanalytics.com

QSAR: In QSAR, a statistical model is built to relate variations in the chemical structure of a series of compounds to their pharmacological activity. numberanalytics.com For a series of deuterated and non-deuterated analogs of Chloranolol, a QSAR model could be developed to predict the biological activity based on molecular descriptors. These descriptors can include electronic, steric, and hydrophobic parameters. The inclusion of deuterated analogs like this compound can help to refine these models by introducing subtle changes in properties that affect biological activity.

SMR: Similar to QSAR, SMR studies focus on the relationship between a compound's structure and its metabolic profile. By analyzing a series of compounds, including deuterated analogs, researchers can build models that predict sites of metabolism and the rate at which metabolism occurs. For this compound, an SMR study would be particularly relevant for understanding how deuteration at specific positions alters its susceptibility to metabolic enzymes, such as cytochrome P450s. The stronger C-D bond can slow down metabolism at the site of deuteration, a key principle in the design of deuterated drugs.

The table below illustrates the types of descriptors that could be used in QSAR and SMR studies for a series of Chloranolol analogs.

| Study Type | Descriptor Category | Example Descriptors | Relevance to this compound |

| QSAR | Electronic | Partial Atomic Charges, Dipole Moment | Predicting binding affinity to the receptor. |

| Steric | Molecular Volume, Surface Area | Understanding how size and shape influence receptor fit. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Assessing the compound's ability to cross biological membranes. | |

| SMR | Quantum Chemical | Bond Dissociation Energy, Electron Density | Predicting the lability of C-H vs. C-D bonds to metabolic enzymes. |

| Steric/Topological | Molecular Shape Indices | Identifying which parts of the molecule are accessible to metabolic enzymes. |

These computational models are valuable for the rational design of new deuterated compounds with potentially improved pharmacokinetic and pharmacodynamic properties.

Future Research Directions and Translational Applications Non Clinical Focus

Development of Novel Deuterated Analogs for Enhanced Research Utility

The strategic replacement of hydrogen with deuterium (B1214612) atoms, known as deuteration, can significantly alter the metabolic fate of a drug, often leading to an improved pharmacokinetic profile. informaticsjournals.co.innih.gov This "deuterium switch" can result in a decreased rate of metabolism, thereby enhancing the drug's half-life and bioavailability. informaticsjournals.co.inaquigenbio.com While Chloranolol-d9 is designed as a stable internal standard, the principles of deuteration could be applied to develop novel analogs of Chloranolol with potentially enhanced therapeutic properties for research purposes.

Future research could focus on synthesizing a series of deuterated Chloranolol analogs with deuterium substitution at various metabolically susceptible positions. The primary objective would be to investigate how these specific substitutions affect the compound's metabolic stability and pharmacokinetic behavior in vitro. nih.gov This approach, which has been successfully applied to other drugs, could lead to the identification of a deuterated Chloranolol analog with a superior research profile, such as a longer duration of action in experimental systems. nih.gov The development of such analogs would be invaluable for long-term in vitro studies investigating the mechanism of action and cellular effects of beta-blockers.

Integration of this compound Research with Non-Animal Models (NAMs) and In Silico Platforms

The push to reduce and replace animal testing in research has led to the development and increasing adoption of New Approach Methodologies (NAMs). aquigenbio.coma-2-s.com These include sophisticated in vitro systems and computational models that can provide human-relevant data.

Organ-on-a-Chip and 3D Cell Culture Systems for Metabolic and Mechanistic Research

Organ-on-a-chip and 3D cell culture systems have emerged as powerful tools that more accurately mimic human physiology compared to traditional 2D cell cultures. nih.govnih.gov These microfluidic devices can simulate the function of human organs, providing a more realistic environment for studying drug metabolism and cellular responses. nih.govscirp.orgnih.gov

Future research can leverage these advanced platforms to investigate the metabolism of Chloranolol using this compound as an internal standard for precise quantification. For instance, a "liver-on-a-chip" model could be used to study the phase I and phase II metabolism of Chloranolol in a controlled, human-relevant microenvironment. nih.govdshs-koeln.de The use of this compound would enable accurate measurement of the parent compound and its metabolites, providing detailed insights into its metabolic pathways. rsc.org Such studies can help in understanding potential drug-drug interactions and individual variability in metabolism. nih.gov Furthermore, these models offer an ethical and often more efficient alternative to animal studies for assessing the metabolic profile of new drug candidates. scirp.org

| In Vitro Model | Potential Application for Chloranolol/Chloranolol-d9 Research | Key Advantages |

| Liver-on-a-Chip | Studying phase I and phase II metabolism of Chloranolol. | Provides a dynamic, micro-physiological environment mimicking the human liver; allows for the study of drug-drug interactions. nih.govnih.gov |

| Heart-on-a-Chip | Investigating the direct effects of Chloranolol on cardiac cells and tissues. | Enables real-time monitoring of cellular responses to the drug under physiological flow and mechanical stimulation. |

| Multi-Organ-Chip | Simulating the absorption, distribution, metabolism, and excretion (ADME) of Chloranolol across interconnected organ models (e.g., gut-liver-kidney). | Offers a more holistic view of the drug's behavior in a system that mimics the human body's interconnectedness. nih.gov |

| 3D Spheroids | Assessing the long-term effects of Chloranolol on cell viability and function in a three-dimensional tissue-like structure. | More accurately reflects cell-cell and cell-matrix interactions compared to 2D cultures. |

Predictive Modeling of Compound Behavior in Complex Biological Systems

In silico predictive modeling has become an indispensable tool in drug discovery and development, allowing for the forecasting of a compound's properties and behavior. informaticsjournals.co.inacs.orgresearchgate.net These computational models can simulate various aspects of a drug's journey through the body, from its absorption to its excretion. alfa-chemistry.com

For this compound and its parent compound, predictive modeling could be employed to:

Forecast Pharmacokinetic Parameters: By inputting data on the physicochemical properties of Chloranolol, computational models can predict its absorption, distribution, metabolism, and excretion (ADME) profiles. alfa-chemistry.com

Identify Potential Metabolic Hotspots: In silico tools can identify the specific sites on the Chloranolol molecule that are most susceptible to metabolic breakdown. alfa-chemistry.com This information is crucial for designing novel deuterated analogs with enhanced metabolic stability.

Simulate Interactions with Drug-Metabolizing Enzymes: Molecular docking studies can predict how Chloranolol binds to cytochrome P450 enzymes, providing insights into its metabolic pathways and potential for drug-drug interactions. nih.gov

The integration of in vitro data from organ-on-a-chip studies with in silico predictive models can create a powerful feedback loop, where experimental results are used to refine and improve the accuracy of the computational models. nih.gov This synergistic approach can accelerate our understanding of Chloranolol's behavior in biological systems.

Research Applications in Environmental Chemistry as a Reference Standard

The widespread use of pharmaceuticals like beta-blockers has led to their presence as micropollutants in various environmental compartments, including water and soil. researchgate.net The accurate detection and quantification of these compounds are essential for environmental monitoring and research into their ecological impact.

This compound, as a stable isotope-labeled internal standard, is invaluable for the trace analysis of Chloranolol in complex environmental matrices. nih.govclearsynth.com Its use in conjunction with sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS) allows for:

Accurate Quantification: By adding a known amount of this compound to an environmental sample, researchers can correct for any loss of the target analyte during sample preparation and analysis, leading to more accurate and reliable quantification. a-2-s.comclearsynth.com

Method Validation: Deuterated standards are crucial for validating the robustness and reliability of analytical methods used for environmental monitoring. clearsynth.com

Fate and Transport Studies: Researchers can use this compound to trace the movement and transformation of Chloranolol in different environmental systems, helping to understand its persistence and potential for bioaccumulation.

The development of robust analytical methods using this compound as a reference standard is fundamental for research aimed at understanding the environmental occurrence and fate of beta-blockers, without a focus on regulatory compliance or risk assessment. univie.ac.atnih.gov

Advancements in Analytical Instrumentation for Deuterated Compound Analysis

The analysis of deuterated compounds like this compound relies heavily on sophisticated analytical instrumentation, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. chromatographyonline.commedchemexpress.com Continuous advancements in these technologies are enhancing the precision, sensitivity, and scope of research involving isotope-labeled compounds.

Future progress in this area is expected to include:

Higher Resolution Mass Spectrometry: The development of mass spectrometers with even greater resolving power and sensitivity will enable the detection and quantification of Chloranolol and its metabolites at extremely low concentrations in complex biological and environmental samples. chromatographyonline.com

Improved Chromatographic Separations: Advances in liquid chromatography, such as the use of smaller particle size columns and novel stationary phases, will lead to better separation of Chloranolol from interfering matrix components, improving analytical accuracy. researchgate.net

Enhanced NMR Techniques: Novel NMR pulse sequences and higher field magnets will provide more detailed structural information on deuterated compounds and their interactions with biological macromolecules. medchemexpress.com

Integrated Analytical Platforms: The coupling of different analytical techniques, such as LC-MS-NMR, will offer a more comprehensive characterization of deuterated compounds and their biological behavior.

These instrumental advancements will not only improve the quality of data obtained in current research applications but also open up new avenues of investigation for this compound and other deuterated compounds. acs.org

Q & A

Q. What validated synthetic routes exist for Chloranolol-d9, and how can isotopic purity be maintained during synthesis?

Methodological Answer: Synthesis should prioritize deuterium incorporation via hydrogen-deuterium exchange or precursor deuteration. Reaction optimization involves monitoring isotopic enrichment using HPLC-MS, with yields improved by adjusting catalysts (e.g., Pd/C under D₂ gas) and reaction time. Post-synthesis, validate purity via NMR (e.g., absence of proton signals at deuterated positions) and mass spectrometry (e.g., m/z +9 shift). Include isotopic purity thresholds (>98%) in protocols to ensure reproducibility .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer: Use H-NMR to confirm deuterium substitution (absence of specific proton peaks) and C-NMR for carbon backbone verification. High-resolution mass spectrometry (HRMS) should confirm molecular ion clusters consistent with +9 Da shifts. Quantify isotopic enrichment via LC-MS/MS with internal standards. Report spectral data in supplementary materials, adhering to IUPAC guidelines for compound characterization .

Q. What in vitro models are suitable for initial pharmacological evaluation of this compound?

Methodological Answer: Employ cell lines expressing the target receptor (e.g., β-adrenergic receptors) for binding assays. Include positive controls (non-deuterated Chloranolol) and negative controls (vehicle-only) to assess specificity. Measure IC₅₀ values using dose-response curves (nonlinear regression) and validate results across triplicate experiments. Report statistical significance (p < 0.05) via ANOVA to account for inter-experiment variability .

Advanced Research Questions

Q. How can contradictions between in vitro potency and in vivo efficacy data be resolved?

Methodological Answer: Investigate pharmacokinetic (PK) factors such as metabolic stability (e.g., CYP450 metabolism assays) and tissue penetration (e.g., microdialysis in target organs). Use deuterium’s isotope effect to compare this compound’s half-life with its non-deuterated analog. Design PK/PD studies correlating plasma concentrations (LC-MS/MS) with pharmacodynamic endpoints (e.g., heart rate reduction in animal models). Apply contradiction analysis frameworks to prioritize variables (e.g., bioavailability vs. target engagement) .

Q. What statistical methods address variability in this compound’s dose-response data across heterogeneous cell populations?

Methodological Answer: Use mixed-effects models to account for intra- and inter-cell line variability. Normalize data using Z-scores or fold changes relative to controls. For non-linear responses, apply Bayesian hierarchical models to estimate uncertainty in EC₅₀ values. Report 95% confidence intervals and use bootstrap resampling for robustness checks. Visualize trends via heatmaps or dose-response surface plots .

Q. How should isotopic effects on this compound’s metabolic stability be quantified in human hepatocyte models?

Methodological Answer: Incubate this compound and its non-deuterated counterpart with cryopreserved human hepatocytes. Quantify parent compound depletion via LC-MS/MS over time (t½ calculation). Calculate deuterium isotope effect (DIE) as . Include controls for nonspecific binding and enzyme activity (e.g., CYP isoform-specific inhibitors). Validate findings using recombinant CYP enzymes .

Data Reporting and Contradiction Management

Q. What strategies ensure reproducibility in this compound’s stability studies under varying pH conditions?

Methodological Answer: Conduct accelerated stability testing at pH 1–10 (simulated gastric to intestinal fluids). Use UPLC-PDA to monitor degradation products and assign structures via HRMS/MS. Apply kinetic modeling (e.g., first-order decay) to predict shelf-life. Disclose raw chromatographic data and model parameters in supplementary tables. Address discrepancies by repeating experiments under inert atmospheres to rule out oxidation artifacts .

Q. How can researchers differentiate target-mediated effects from off-target interactions in this compound’s mechanistic studies?

Methodological Answer: Use CRISPR-engineered cell lines lacking the target receptor as negative controls. Perform RNA-seq to identify differentially expressed genes post-treatment. Validate specificity via competitive binding assays with known antagonists. For in vivo studies, employ knockout animal models. Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。